1-methyl-4-(3-methylcyclopentyl)piperazine
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Overview
Description
1-methyl-4-(3-methylcyclopentyl)piperazine is a piperazine derivative, a class of compounds known for their wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in the synthesis of various drugs due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(3-methylcyclopentyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method includes the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives often involves batch or continuous flow processes. A simplified synthetic procedure for monosubstituted piperazines involves the use of protonated piperazine and heterogeneous catalysis by metal ions supported on commercial polymeric resins . This method can be scaled up for industrial production, making it efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(3-methylcyclopentyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines.
Scientific Research Applications
1-methyl-4-(3-methylcyclopentyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antipsychotic properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-methyl-4-(3-methylcyclopentyl)piperazine involves its interaction with various molecular targets. It can act on neurotransmitter receptors in the brain, influencing pathways related to mood and cognition. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-methyl-4-(3-methylcyclopentyl)piperazine can be compared with other piperazine derivatives such as:
1-methyl-4-(4-piperidinyl)piperazine: Known for its use as a reagent and building block in synthetic applications.
1-amino-4-methylpiperazine: Used as a starting material for the synthesis of various pharmaceuticals.
These compounds share similar chemical structures but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
1-methyl-4-(3-methylcyclopentyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-3-4-11(9-10)13-7-5-12(2)6-8-13/h10-11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUCTWTUVZDNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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